molecular formula C14H36BNSi4 B14184597 N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 874659-07-1

N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14184597
CAS No.: 874659-07-1
M. Wt: 341.60 g/mol
InChI Key: BOCAAXXDOXAGRB-UHFFFAOYSA-N
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Description

N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a complex organosilicon compound. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their stability and hydrophobic properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl-substituted precursors under controlled conditions. One common method includes the reaction of trimethylsilyl chloride with a borirenyl precursor in the presence of a base such as sodium bis(trimethylsilyl)amide . The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions are performed in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with molecular targets through its trimethylsilyl groups. These groups can form stable bonds with various substrates, facilitating reactions such as cross-linking and polymerization. The compound’s hydrophobic nature also plays a role in its interactions with biological membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine stands out due to its unique combination of borirenyl and trimethylsilyl groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and versatility in reactions.

Properties

CAS No.

874659-07-1

Molecular Formula

C14H36BNSi4

Molecular Weight

341.60 g/mol

IUPAC Name

N,N,2,3-tetrakis(trimethylsilyl)boriren-1-amine

InChI

InChI=1S/C14H36BNSi4/c1-17(2,3)13-14(18(4,5)6)15(13)16(19(7,8)9)20(10,11)12/h1-12H3

InChI Key

BOCAAXXDOXAGRB-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C1[Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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